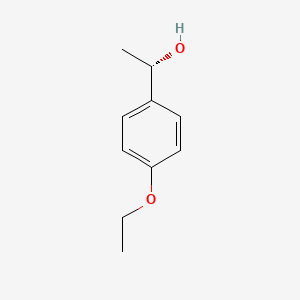

1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid

Descripción general

Descripción

The compound "1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid" is a derivative of imidazole, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The compound combines the imidazole ring with a piperidine moiety, suggesting potential for diverse chemical reactivity and biological interaction.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids is reported to be efficiently achieved by reacting 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage to yield the desired product in high yields . Although the specific synthesis of "1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid" is not detailed in the provided papers, similar methodologies could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can be functionalized at various positions to yield a wide array of compounds. For example, the imidazo[1,5-a]pyridine skeleton has been utilized as a platform for generating stable N-heterocyclic carbenes, indicating the versatility of the imidazole core in forming complex structures . The piperidine ring in the compound of interest is likely to introduce additional conformational flexibility and steric considerations that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their specific structure. For instance, the luminescence properties of coordination polymers based on imidazole derivatives have been investigated, revealing potential applications in materials science . The thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid derivatives have also been studied, providing insights into their behavior under different conditions . While the exact properties of "1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid" are not provided, similar analyses could be conducted to determine its stability, reactivity, and potential applications.

Aplicaciones Científicas De Investigación

Additives in Electrolytic Coloring of Anodized Aluminium : Research has shown that compounds like piperidine-4-carboxylic acid, when used as additives in electrolytic coloring of anodized aluminum from tin(II) solutions, influence the throwing power and resistance to atmospheric oxidation (Moshohoritou et al., 1994).

Synthesis of Piperazine-2,6-dione Derivatives for Anticancer Activity : Piperidine-4-carboxylic acid derivatives have been synthesized and evaluated for their potential anticancer activity, showing good efficacy against various cancer cell lines (Kumar et al., 2013).

Mixed Ligand Tricarbonyl Complexes for Bioactive Molecule Labeling : This compound has been involved in the preparation of mixed ligand tricarbonyl complexes, which are useful in labeling bioactive molecules containing a monodentate or a bidentate donor site (Mundwiler et al., 2004).

Thromboxane Synthetase Inhibitors Research : It has been used in the synthesis of thromboxane synthetase inhibitors, which show potential in the treatment of conditions influenced by thromboxane A2 (Cross et al., 1986).

Coordination Polymers in Material Science : The compound has contributed to the synthesis of coordination polymers, demonstrating its potential in materials science and chemical engineering (Fan et al., 2001).

Prodrug Development : It has been used in the synthesis of α-(1H-imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters, serving as prodrugs for carboxylic acid-containing drugs (Majumdar et al., 2007).

Synthesis of Quinazolinone Derivatives : This compound is used in the synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions, showing its application in green chemistry and sustainable synthesis processes (Acharyulu et al., 2008).

Safety And Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Propiedades

IUPAC Name |

1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-10(15)8-1-5-13(6-2-8)7-9-11-3-4-12-9/h3-4,8H,1-2,5-7H2,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRWAWRDQCHZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210969 | |

| Record name | 1-(1H-Imidazol-2-ylmethyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid | |

CAS RN |

914637-44-8 | |

| Record name | 1-(1H-Imidazol-2-ylmethyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Imidazol-2-ylmethyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328821.png)

amino]-acetic acid](/img/structure/B1328824.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)